Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate is a complex organic compound belonging to the thiazolo[3,2-b][1,2,4]triazole class
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[3,2-b][1,2,4]triazole core. Subsequent functionalization steps introduce the ethyl and hydroxyl groups, followed by the attachment of the piperazine ring and the carboxylate ester.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone or carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are hydrogen gas (H2) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate may serve as a lead compound for the development of new drugs. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine: The compound's potential medicinal applications include its use as an antimicrobial agent, anti-inflammatory drug, or even as a component in cancer treatment regimens. Its ability to modulate biological pathways makes it a candidate for further drug development.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate
Uniqueness: Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate stands out due to its unique fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This fluorine atom can enhance the compound's stability, reactivity, and binding affinity to biological targets.
Properties
IUPAC Name |
ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-fluorophenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O3S/c1-3-15-22-19-26(23-15)18(27)17(30-19)16(13-5-7-14(21)8-6-13)24-9-11-25(12-10-24)20(28)29-4-2/h5-8,16,27H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTYTWALWLEOHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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